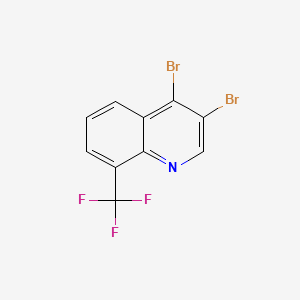

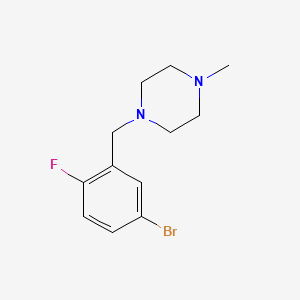

![molecular formula C16H23NO4 B597858 Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-23-4](/img/structure/B597858.png)

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

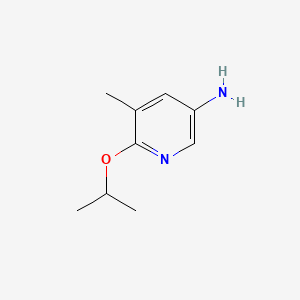

“Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a chemical compound with the CAS Number: 1256633-23-4 and a molecular weight of 293.36 . It has a linear formula of C16H23NO4 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.36 . Detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Complex Molecules

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its analogues serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the practical synthesis of orally active CCR5 antagonists, highlighting its role in developing treatments for conditions such as HIV (Ikemoto et al., 2005). Furthermore, this compound has been identified as a precursor in the preparation of novel impurities in anti-diabetic drug batches, demonstrating its utility in understanding and improving drug purity and efficacy (Kancherla et al., 2018).

Innovative Synthesis Methods

Innovative synthesis methods involving this compound facilitate the production of medically relevant compounds. A notable example includes the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, which are significant in medicinal chemistry for their potential biological activities (Ravikumar et al., 2015). These derivatives are crucial for the development of new pharmaceuticals targeting various diseases.

Development of Antimicrobial Agents

This compound has also been utilized in the synthesis and study of N-substituted-β-amino acid derivatives, containing various moieties with observed antimicrobial activities. Such studies provide insights into the development of new antimicrobial agents, addressing the pressing need for novel treatments against resistant bacterial strains (Mickevičienė et al., 2015).

Photopolymerization Applications

Additionally, the compound has been explored in materials science, such as its role in the development of photoiniferter compounds for nitroxide-mediated photopolymerization. This application is significant in the field of polymer chemistry, where precise control over polymerization processes is essential for creating materials with specific properties (Guillaneuf et al., 2010).

Safety and Hazards

This compound has been associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of nicardipine , a calcium channel blocker. Therefore, it can be inferred that the compound may interact with calcium channels or related proteins.

Mode of Action

As an ester , it may undergo hydrolysis in the body, leading to the release of its constituent parts. These parts may then interact with their respective targets, leading to the observed effects.

Biochemical Pathways

Given its potential role as an intermediate in the synthesis of nicardipine , it may be involved in pathways related to calcium ion transport and homeostasis.

Pharmacokinetics

As an ester , it is likely to be metabolized in the body through ester hydrolysis, a common metabolic pathway for esters. This could impact its bioavailability.

Result of Action

Given its potential role as an intermediate in the synthesis of Nicardipine , it may contribute to the calcium channel blocking effects of this drug.

Propriétés

IUPAC Name |

methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWCGHITECLQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)